molecular formula C16H21NO2 B13411962 Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-caboxylate

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-caboxylate

Cat. No.: B13411962
M. Wt: 259.34 g/mol
InChI Key: ARGCRCXTJMQKNA-QLFBSQMISA-N
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Description

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate is a chemical compound known for its structural complexity and potential applications in various fields. It is a derivative of octahydroindole and is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate involves several steps, including crystallization, optical resolution, and esterification. One of the methods includes the crystallization of a mixture of racemic benzyl trans-(2S,3aR,7aS)-octahydro-1H-indole carboxylate p-toluene sulfonic acid salt and benzyl trans-(2R,3aS,7aR)-octahydro-1H-indole carboxylate p-toluene sulfonic acid salt. This is followed by optical resolution using (-)-dibenzoyl-L-tartaric acid monohydrate in selected solvents and temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale crystallization and purification processes to achieve high purity levels. The use of solvents such as dichloromethane, ethyl acetate, cyclohexane, and diisopropyl ether is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Its unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2R,3aS,7aR)-2-(bromomethyl)-octahydrofuro[3,2-b]pyridine-4-carboxylate
  • Benzyl (2R,3aS,7aR)-2-(hydroxymethyl)-octahydrofuro[2,3-c]pyridine-6-carboxylate
  • Benzyl (2R,3aS,7aR)-1-benzoyl-octahydro-1H-indole-2-carboxylate

Uniqueness

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a precursor for synthesizing other complex molecules with desired properties .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

benzyl (2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate

InChI

InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15-/m1/s1

InChI Key

ARGCRCXTJMQKNA-QLFBSQMISA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@@H](N2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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